molecular formula C19H22N4OS B2435067 4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol CAS No. 691385-22-5

4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol

Cat. No. B2435067
CAS RN: 691385-22-5
M. Wt: 354.47
InChI Key: NKDPSNNQCNNXTR-DEDYPNTBSA-N
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Description

4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol (4-E2EN-5B-1,2,4-TZT) is a small organic molecule with a unique structure and properties that make it a promising material for scientific research. It is a derivative of naphthyl, a heterocyclic aromatic compound, and a thiol, a sulfur-containing compound. 4-E2EN-5B-1,2,4-TZT has a wide range of applications in various fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial potential. This compound’s structure suggests that it may exhibit antibacterial, antifungal, or antiviral properties. Researchers could explore its efficacy against specific pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

Organic Electronics and Photovoltaics

Imidazole-based compounds have been used in organic electronics. Researchers could explore its electrochemical properties for potential use as a hole-transporting material (HTM) in perovskite solar cells .

properties

IUPAC Name

3-butyl-4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-3-5-10-18-21-22-19(25)23(18)20-13-16-15-9-7-6-8-14(15)11-12-17(16)24-4-2/h6-9,11-13H,3-5,10H2,1-2H3,(H,22,25)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDPSNNQCNNXTR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1N=CC2=C(C=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NNC(=S)N1/N=C/C2=C(C=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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